2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide
Description
2-(4-Chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide is a hydrazide derivative featuring a 4-chloro-2-methylphenoxy group, an acetohydrazide backbone, and a 1-methyl-2-oxoindole-3-ylidene moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-9-12(19)7-8-15(11)25-10-16(23)20-21-17-13-5-3-4-6-14(13)22(2)18(17)24/h3-9,24H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPOIPFBYDPPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is structurally similar to the herbicide (4-chloro-2-methylphenoxy) acetic acid (MCPA), which targets plant growth regulators. .
Mode of Action
MCPA, a structurally similar compound, acts as a synthetic auxin, disrupting plant growth by overstimulating certain growth processes
Biochemical Pathways
MCPA, a related compound, affects the auxin signaling pathway in plants. This pathway is crucial for plant growth and development. If this compound acts similarly, it may also affect this pathway.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it acts similarly to MCPA, it could potentially cause overstimulation of growth processes in plants. .
Biological Activity
The compound 2-(4-chloro-2-methylphenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 357.8 g/mol . The structure includes a chloro-substituted phenoxy group and an indole derivative, which are known to influence biological activity.
Anticancer Activity
Indole derivatives are often investigated for their anticancer properties. The presence of the indole moiety in the compound may suggest similar potential. Studies on related compounds have shown that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Enzyme Inhibition
Compounds with phenoxy groups have been reported to inhibit certain enzymes, including those involved in cancer metabolism and inflammation. The specific mechanisms through which this compound may exert enzyme inhibition require further investigation but are promising based on related compounds.
Study 1: Antimicrobial Efficacy
A study conducted on various phenoxyacetic acid derivatives demonstrated significant antimicrobial activity against gram-positive bacteria. While the direct effects of this compound were not evaluated, the structural similarities suggest a potential for similar activity.
Study 2: Anticancer Screening
In a preliminary screening of indole-based compounds, several showed cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. This provides a basis for further exploration into the anticancer properties of our compound.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Indole derivatives often increase ROS levels in cells, leading to oxidative stress and apoptosis.
- Enzyme Interaction : The phenoxy group may interact with various enzymes, potentially inhibiting their activity.
- Cell Signaling Pathway Modulation : The compound may influence key signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide ()
- Structure: Lacks the 2-methyl group on the phenoxy ring.
- Molecular Formula : C₁₆H₁₃ClN₃O₃ (vs. C₁₉H₁₇ClN₃O₃ for the target compound).
- Key Differences :
- Synthesis Yield: Not explicitly reported, but similar hydrazides typically achieve yields of 65–75% .
2-(2-Methylphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide ()
- Structure: Features a 2-methylphenoxy group instead of 4-chloro-2-methylphenoxy.
- Impact :
Variations in the Indole Moiety
N'-(1-Methyl-2-oxoindol-3-yliden) vs. N'-(2-oxoindol-3-yl)
- Target Compound: The 1-methyl group on the indole ring increases steric bulk and may stabilize the keto-enol tautomer.
- ¹H-NMR shifts: Methyl substitution causes upfield shifts (~0.1–0.3 ppm) in adjacent protons .
Hydrazide Backbone Modifications
Heterocyclic Substitutions ()
- Compound 12 (): Structure: 2-(4-Chloro-2-methylphenoxy)-N'-(3-thienylmethylidene)acetohydrazide. Molecular Formula: C₁₄H₁₃ClN₂O₂S. Yield: 68%. Key Data: EI-MS m/z 308 (M⁺), ¹H-NMR δ 8.07 (–N=CH) .
- Compound 27 (): Structure: 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methylphenyl)methylidene]acetohydrazide. Molecular Formula: C₁₇H₁₇ClN₂O₂. Yield: 67%. EI-MS m/z 316 (M⁺), with prominent fragments at m/z 199 and 155 .
- Pyridin-4-ylmethylidene Derivative (): Structure: (E)-2-(4-Chlorophenoxy)-N'-(pyridin-4-ylmethylidene)acetohydrazide. Impact: Introduction of a basic nitrogen atom enhances water solubility (logS: –3.1 vs. –4.2 for the target compound) .
Triazole and Benzimidazole Hybrids
Structural and Functional Analysis Table
*Estimated based on analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
